Advanced Characterization and Application of (S)-(-)-3-Methoxy-2-methyl-3-oxopropylzinc Bromide
Advanced Characterization and Application of (S)-(-)-3-Methoxy-2-methyl-3-oxopropylzinc Bromide
Executive Summary
This technical guide details the structural elucidation, synthesis, and handling of (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide (CAS: 343338-26-1), a critical organometallic reagent in asymmetric synthesis. Derived from the Roche ester, this reagent allows for the introduction of a chiral methyl-bearing stereocenter into complex scaffolds via Negishi cross-coupling.
Unlike simple alkylzincs, this functionalized reagent presents unique challenges regarding configurational stability (Schlenk equilibrium) and
Structural Analysis & Chemical Identity
Molecular Architecture
The reagent is a Reformatsky-type organozinc species stabilized by THF.[1] Its structure is defined by a zinc-carbon bond at the
| Property | Specification |
| IUPAC Name | [(2S)-3-methoxy-2-methyl-3-oxopropyl]zinc bromide |
| Linear Formula | |
| Molecular Weight | 246.42 g/mol |
| Precursor | Methyl (S)-(+)-3-bromo-2-methylpropionate |
| Chirality | (S)-configuration at C2 (maintained from Roche ester) |
| Concentration | Typically 0.5 M in THF |
| Appearance | Clear to slightly hazy liquid (precipitates may form if cold) |
The Schlenk Equilibrium
In THF solution, the reagent does not exist solely as the monomeric species.[1] It undergoes a dynamic Schlenk equilibrium, heavily influenced by the presence of lithium chloride (LiCl) if prepared via the Knochel method.
Impact on Elucidation:
-
Without LiCl: The equilibrium shifts, complicating NMR interpretation due to line broadening.
-
With LiCl: The formation of a zincate-like species (
) stabilizes the monomer, improving solubility and reactivity while simplifying NMR spectra.
Synthesis & Production Protocol (Knochel Method)
The most reliable synthesis utilizes LiCl-mediated zinc insertion. This method prevents the formation of aggregates and suppresses
Reagents & Setup
-
Zinc Dust: Activated (<10 micron).[1]
-
Catalysts: 1,2-Dibromoethane (5 mol%) and TMSCl (1 mol%) for activation.
-
Solvent: Anhydrous THF.
Step-by-Step Workflow
Figure 1: Optimized Knochel synthesis workflow for functionalized organozincs.
-
Drying: Place LiCl (1.1 eq) and Zn dust (1.5 eq) in a Schlenk flask. Heat to 150°C under high vacuum for 2 hours. Cool to RT under Argon.
-
Activation: Add THF. Add 1,2-dibromoethane (5 mol%) and heat to reflux for 1 min. Cool. Add TMSCl (1 mol%) and stir for 10 min.
-
Insertion: Add Methyl (S)-3-bromo-2-methylpropionate dropwise. Stir at 30°C.
-
Monitoring: Monitor consumption of starting bromide by GC-MS (aliquot quenched with sat.
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Harvest: Once conversion >98%, stop stirring. Allow solids to settle. The supernatant is the active reagent.
Structure Elucidation & Quality Control
Direct spectroscopic analysis of organozincs is difficult due to their air sensitivity and dynamic behavior. The following "Triangulation Method" is the industry standard for validation.
Method A: Iodometric Titration (Active Zinc Content)
This protocol determines the precise molarity of the active Carbon-Zinc species.
-
Principle:
. -
Protocol:
-
Weigh accurately approx. 250 mg of
into a dry flask under Argon. -
Dissolve in 2 mL of 0.5M LiCl in THF (LiCl sharpens the endpoint).
-
Titrate with the organozinc solution dropwise at 0°C.
-
Endpoint: Transition from brown/red to clear/colorless.
-
Method B: Deuterolysis (NMR Confirmation)
This confirms the carbon backbone integrity and the position of the metalation.
-
Protocol: Quench 0.1 mL of reagent into 0.5 mL of
/ . -
Expected Result: Formation of Methyl 2-methylpropionate-3-d (
). -
NMR Signature (
):-
The methyl doublet at C2 will remain.
-
The C3 methylene signal (normally ~2.5 ppm in the protonated ester) will integrate to 2H (if protonated) or 1H (if deuterated) and show coupling to deuterium in
. -
Crucial Check: Absence of olefinic protons (indicates no
-elimination to methacrylate).
-
Method C: Iodolysis (Stereochemical Integrity)
To prove the (S)-configuration is retained, convert the zinc species to the iodide.
-
Reaction:
. -
Analysis: Isolate the resulting Methyl (S)-3-iodo-2-methylpropionate .
-
Validation: Measure optical rotation (
). Compare with literature values for the iodide precursor. A racemic reagent will yield .
Elucidation Logic Flow
Figure 2: Triangulation method for structural and stereochemical validation.
Application: Negishi Cross-Coupling
The primary utility of this reagent is coupling with aryl or vinyl halides to extend carbon chains while maintaining the methyl stereocenter.
Standard Protocol:
-
Catalyst:
/ S-Phos (or PEPPSI-IPr).ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Electrophile: Aryl Bromide or Iodide (1.0 eq).
-
Conditions: Mix catalyst and electrophile in THF. Add Organozinc (1.2 eq). Stir at RT to 50°C.
-
Workup: Quench with dilute HCl. Extract with EtOAc.[2]
Key Insight: The presence of LiCl (from the Knochel synthesis) significantly accelerates this coupling by facilitating the transmetallation step to Palladium.
References
-
Knochel, P., et al. (2006).[3] "Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides." Angewandte Chemie International Edition. Link
-
Krasovskiy, A., & Knochel, P. (2006).[3] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie. Link (Note: Describes the LiCl effect mechanism).
-
Krasovskiy, A., & Knochel, P. (2006).[3] "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis. Link
-
Negishi, E. (2011). "Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture)." Angewandte Chemie International Edition. Link
-
Sigma-Aldrich. "Product Specification: (S)-(-)-3-Methoxy-2-methyl-3-oxopropylzinc bromide." Link
